1,1'-[(4,5,6-Trimethoxybenzene-1,3-diyl)disulfonyl]bis(4-phenylpiperazine)
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Overview
Description
1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE is a complex organic compound featuring a trimethoxyphenyl group, a phenylpiperazine moiety, and a benzenesulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methoxylation of a phenyl ring using methanol and a suitable catalyst.
Synthesis of the Phenylpiperazine Moiety: This involves the reaction of phenylhydrazine with an appropriate alkylating agent to form the piperazine ring.
Coupling Reactions: The final compound is formed by coupling the trimethoxyphenyl intermediate with the phenylpiperazine moiety using a sulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Thiols and reduced sulfonyl compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Studies: The compound’s interactions with proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR) are of interest.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE involves:
Inhibition of Tubulin Polymerization: This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Interaction with Molecular Targets: The compound binds to proteins such as Hsp90 and TrxR, affecting their function and leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and has similar mechanisms of action.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE is unique due to its combination of a trimethoxyphenyl group and a phenylpiperazine moiety, which provides a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H36N4O7S2 |
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Molecular Weight |
616.8 g/mol |
IUPAC Name |
1-phenyl-4-[2,3,4-trimethoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]sulfonylpiperazine |
InChI |
InChI=1S/C29H36N4O7S2/c1-38-27-25(41(34,35)32-18-14-30(15-19-32)23-10-6-4-7-11-23)22-26(28(39-2)29(27)40-3)42(36,37)33-20-16-31(17-21-33)24-12-8-5-9-13-24/h4-13,22H,14-21H2,1-3H3 |
InChI Key |
GWTWQJLLNAFOCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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